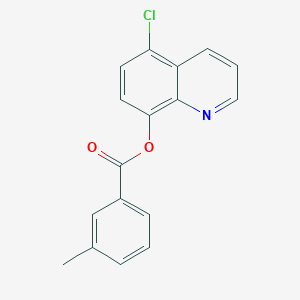

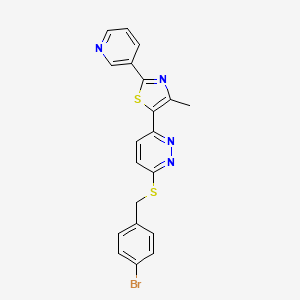

5-Chloroquinolin-8-yl 3-methylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

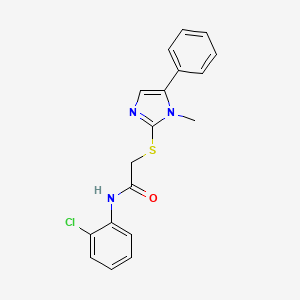

5-Chloroquinolin-8-yl 3-methylbenzoate is a compound that contains a quinoline scaffold . Quinoline is a heterocyclic aromatic organic compound that is a hybrid of pyridine and benzene . It is an important pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .

Synthesis Analysis

The synthesis of compounds similar to 5-Chloroquinolin-8-yl 3-methylbenzoate has been reported in the literature. For instance, the title ester (5-chloroquinolin-8-yl)-2-fluorobenzoate was prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . Another study reported the synthesis of 5-chloroquinolin-8-yl-benzoates through the application of Steglich esterification reaction .科学的研究の応用

Antibacterial Activity

5-Chloroquinolin-8-yl 3-methylbenzoate: and its derivatives have been investigated for their antibacterial properties. Notably, quinolone-coupled hybrid 5d exhibited potent effects against both Gram-positive (G+) and Gram-negative (G-) bacterial strains, with MIC values ranging from 0.125 to 8 μg/mL. This compound demonstrated a broad-spectrum antibacterial effect, making it a promising candidate for combating drug-resistant strains .

Dual-Target Mechanism

Molecular docking studies revealed that compound 5d might target bacterial LptA and Top IV proteins simultaneously. This dual-target mechanism of action enhances its efficacy against various bacterial species. Understanding these interactions can guide further drug development efforts .

Anticancer Potential

Structures containing the 8-hydroxyquinoline scaffold, such as 5-Chloroquinolin-8-yl 3-methylbenzoate , have shown promise in anticancer drug development. While specific studies on this compound’s anticancer activity are limited, its unique scaffold warrants further investigation .

Metal Chelation

Quinoline derivatives often exhibit metal-chelating properties. Researchers have explored the ability of 5-Chloroquinolin-8-yl 3-methylbenzoate to bind to metal ions, which could have implications in metal-based therapies or imaging agents.

Photophysical Applications

Quinoline-based compounds are known for their photophysical properties. Investigating the fluorescence behavior and photostability of 5-Chloroquinolin-8-yl 3-methylbenzoate could lead to applications in sensors, imaging, or optoelectronic devices.

Synthetic Building Block

Due to its unique structure, this compound can serve as a valuable synthetic building block. Researchers may use it as a precursor for designing novel molecules with tailored properties, such as improved solubility or bioavailability.

作用機序

Target of Action

Similar compounds, such as 7-chloroquinoline derivatives, have been found to exhibit antimicrobial, antimalarial, and anticancer activities

Mode of Action

The exact mode of action of 5-Chloroquinolin-8-yl 3-methylbenzoate is currently unknown . Related compounds, such as cloquintocet-mexyl, have been found to accelerate the herbicide detoxification process . This suggests that 5-Chloroquinolin-8-yl 3-methylbenzoate might interact with its targets in a similar manner, possibly by modifying or inhibiting their normal function.

Biochemical Pathways

Given the reported biological activities of similar compounds, it is likely that the compound affects multiple pathways related to microbial growth, malaria parasite development, and cancer cell proliferation .

Pharmacokinetics

Result of Action

Related compounds have been found to exhibit antimicrobial, antimalarial, and anticancer activities, suggesting that 5-chloroquinolin-8-yl 3-methylbenzoate may have similar effects .

特性

IUPAC Name |

(5-chloroquinolin-8-yl) 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-11-4-2-5-12(10-11)17(20)21-15-8-7-14(18)13-6-3-9-19-16(13)15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMBXMUOUNYBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroquinolin-8-yl 3-methylbenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![2,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2421810.png)

![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2421814.png)

![2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B2421817.png)

![2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid](/img/structure/B2421821.png)